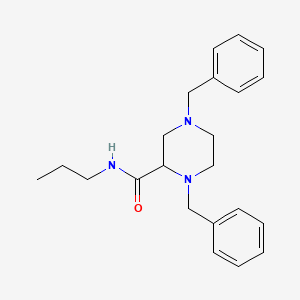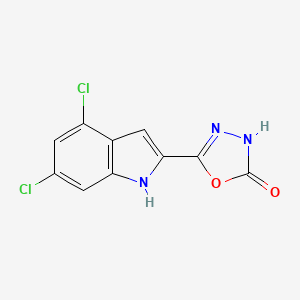![molecular formula C9H7F5O B12593674 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene CAS No. 646041-17-0](/img/structure/B12593674.png)
1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene: is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a methoxyethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene typically involves the introduction of fluorine atoms onto a benzene ring followed by the addition of a methoxyethyl group. One common method is the direct fluorination of benzene derivatives using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The methoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure safety and efficiency, given the hazardous nature of fluorine. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea under basic conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Oxidized products such as aldehydes and carboxylic acids.
- Reduced products including partially hydrogenated benzene rings.
科学的研究の応用
Chemistry: 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, fluorinated compounds are often used as probes or tracers due to their ability to interact with biological molecules in unique ways. This compound can be used to study enzyme mechanisms or protein-ligand interactions.
Medicine: Fluorinated aromatic compounds are of interest in medicinal chemistry for the development of new drugs. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the production of advanced materials such as fluorinated polymers or coatings. Its chemical stability and resistance to degradation make it suitable for use in harsh environments.
作用機序
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The electron-withdrawing fluorine atoms make the benzene ring less reactive towards electrophiles, allowing selective substitution reactions.
Hydrogen Bonding: The methoxyethyl group can participate in hydrogen bonding with other molecules, influencing the compound’s reactivity and interactions.
Van der Waals Interactions: The fluorine atoms can engage in van der Waals interactions, affecting the compound’s physical properties and behavior in different environments.
類似化合物との比較
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 1,2,3,4,5-Pentafluoro-6-iodobenzene
- 1,2,3,4,5-Pentafluoro-6-bromobenzene
Comparison: 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene is unique due to the presence of the methoxyethyl group, which imparts distinct chemical properties compared to other similar compounds. The methoxyethyl group can influence the compound’s solubility, reactivity, and interactions with other molecules. In contrast, compounds with trifluoromethoxy or trifluoromethyl groups may exhibit different reactivity patterns and physical properties due to the presence of additional fluorine atoms.
特性
CAS番号 |
646041-17-0 |
|---|---|
分子式 |
C9H7F5O |
分子量 |
226.14 g/mol |
IUPAC名 |
1,2,3,4,5-pentafluoro-6-[(1S)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H7F5O/c1-3(15-2)4-5(10)7(12)9(14)8(13)6(4)11/h3H,1-2H3/t3-/m0/s1 |
InChIキー |
VBBLFSLCTOINHK-VKHMYHEASA-N |
異性体SMILES |
C[C@@H](C1=C(C(=C(C(=C1F)F)F)F)F)OC |
正規SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)







![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)

